molecular formula C11H10N4S3 B4835089 2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methylsulfanyl-1,3,4-thiadiazole

2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methylsulfanyl-1,3,4-thiadiazole

Cat. No.: B4835089
M. Wt: 294.4 g/mol
InChI Key: ACBGHMOLHROFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methylsulfanyl-1,3,4-thiadiazole is a heterocyclic compound that combines the structural features of benzimidazole and thiadiazole. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methylsulfanyl-1,3,4-thiadiazole typically involves the reaction of benzimidazole derivatives with thiadiazole precursors. One common method includes the condensation of 2-mercaptobenzimidazole with 2-chloro-5-methylsulfanyl-1,3,4-thiadiazole under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methylsulfanyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methylsulfanyl-1,3,4-thiadiazole involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. The thiadiazole ring can interact with metal ions, affecting their biological availability and function. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
  • 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one
  • 2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone

Uniqueness

2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methylsulfanyl-1,3,4-thiadiazole is unique due to the presence of both benzimidazole and thiadiazole rings, which confer a combination of properties not found in other similar compounds. This dual functionality allows for diverse interactions with biological targets and enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methylsulfanyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S3/c1-16-10-14-15-11(18-10)17-6-9-12-7-4-2-3-5-8(7)13-9/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBGHMOLHROFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)SCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methylsulfanyl-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methylsulfanyl-1,3,4-thiadiazole
Reactant of Route 3
Reactant of Route 3
2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methylsulfanyl-1,3,4-thiadiazole
Reactant of Route 4
Reactant of Route 4
2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methylsulfanyl-1,3,4-thiadiazole
Reactant of Route 5
Reactant of Route 5
2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methylsulfanyl-1,3,4-thiadiazole
Reactant of Route 6
Reactant of Route 6
2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methylsulfanyl-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.